1,2-BENZENEDIOL, 3-FLUORO-4-[1-HYDROXY-2-(METHYLAMINO)ETHYL]-
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Overview
Description
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a synthetic compound that belongs to the class of catecholamines. Catecholamines are organic compounds that play a crucial role in the body’s response to stress and are involved in various physiological processes. This compound is structurally similar to adrenaline and noradrenaline, which are naturally occurring catecholamines in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives.
Scientific Research Applications
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol involves its interaction with adrenergic receptors, which are a class of G protein-coupled receptors. These receptors are involved in the body’s response to stress and regulate various physiological processes such as heart rate, blood pressure, and metabolism . The compound mimics the action of natural catecholamines like adrenaline, leading to similar physiological effects.
Comparison with Similar Compounds
Similar Compounds
Adrenaline (Epinephrine): A naturally occurring catecholamine with similar structure and function.
Noradrenaline (Norepinephrine): Another natural catecholamine involved in the body’s stress response.
Terbutaline: A synthetic compound with a similar structure but different pharmacological properties.
Uniqueness
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other catecholamines. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable molecule for research and potential therapeutic applications .
Properties
CAS No. |
115562-24-8 |
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Molecular Formula |
C9H12FNO3 |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-7(13)5-2-3-6(12)9(14)8(5)10/h2-3,7,11-14H,4H2,1H3 |
InChI Key |
HGZKLMFEVVYGMO-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
Canonical SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
Synonyms |
1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]- (9CI) |
Origin of Product |
United States |
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